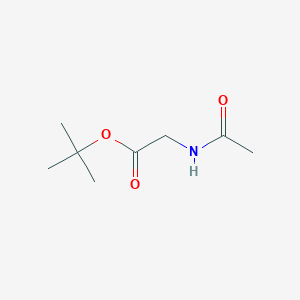

Tert-butyl 2-acetamidoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

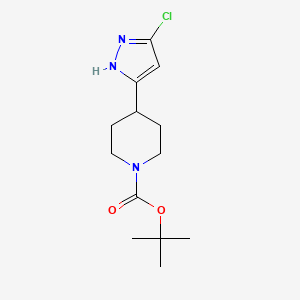

Übersicht

Beschreibung

Tert-butyl 2-acetamidoacetate is a chemical compound with the molecular formula C8H15NO3 . It is used for research purposes .

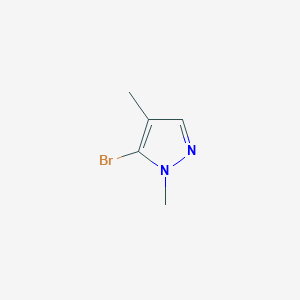

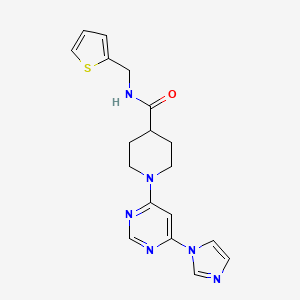

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H15NO3/c1-6(10)9-5-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10) .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 173.21 . Other physical and chemical properties such as boiling point, solubility, and specific gravity are not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

- Transacetoacetylation with Tert-butyl Acetoacetate : This compound serves as a convenient method for preparing a wide variety of acetoacetic acid derivatives, useful in synthesizing acetoacetates and acetoacetamides from alcohols and amines (Witzeman & Nottingham, 1991).

- Aldol Additions and Synthesis of 1β-Methylthienamycin : Tert-butyl thioacetate derivatives show utility in stereoselective chelation-controlled additions to aldehydes, aiding in the synthesis of significant organic compounds (Gennari & Cozzi, 1988).

- Synthesis of Furan Compounds : The alkylation of tert-butyl acetoacetate with an alpha-haloketone, followed by treatment with trifluoroacetic acid, provides a method for synthesizing substituted 2-hydroxy-3-acetylfurans and disubstituted 2-methylfurans (Stauffer & Neier, 2000).

Environmental Applications

- Degradation Pathways in UV/H2O2 Process : Tert-butyl acetoacetate is involved in the degradation of methyl tert-butyl ether (MTBE) in dilute aqueous solution, leading to the generation of various byproducts and contributing to the understanding of environmental degradation processes (Stefan, Mack, & Bolton, 2000).

Material Science Applications

- Acid Proliferation in Photoresist Materials : Tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate demonstrates a novel concept of acid proliferation, improving the photosensitivity of chemically amplified photoresist materials through autocatalytic fragmentation (Ichimura, Arimitsu, & Kudo, 1995).

Safety and Hazards

While specific safety and hazard information for Tert-butyl 2-acetamidoacetate is not available, related compounds such as tert-butyl acetate have been studied for their safety profiles . For instance, tert-butyl acetate is a flammable liquid and vapor that can cause severe skin burns and eye damage .

Wirkmechanismus

Target of Action

Tert-butyl 2-acetamidoacetate is a chemical compound with a molecular weight of 173.21

Mode of Action

It’s known that the compound is used in chemical transformations .

Biochemical Pathways

It’s known that the tert-butyl group, which is part of the this compound molecule, has a unique reactivity pattern and is used in various chemical transformations .

Action Environment

It’s known that the compound is stable under normal storage conditions .

Biochemische Analyse

Biochemical Properties

It is known that the tert-butyl group in the compound can be involved in various chemical transformations . The tert-butyl group is a common group present in many drugs across different therapeutic classes .

Molecular Mechanism

It is known that the tert-butyl group can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Metabolic Pathways

It is known that the tert-butyl group can be metabolized by a number of cytochrome P450 enzymes (CYPs) .

Eigenschaften

IUPAC Name |

tert-butyl 2-acetamidoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(10)9-5-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRCHHHNJFCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2626528.png)

![N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2626529.png)

![6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2626530.png)

![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2626532.png)

![(2E)-3-phenyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2626535.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate](/img/structure/B2626538.png)

![3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626539.png)

![3-methoxy-N-methyl-N-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2626543.png)

![2-Chloro-1-[3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]propan-1-one](/img/structure/B2626547.png)